molecular formula C17H20N2O3 B3836072 4-benzyl-1-[(5-nitrofuran-2-yl)methyl]piperidine

4-benzyl-1-[(5-nitrofuran-2-yl)methyl]piperidine

Cat. No.: B3836072
M. Wt: 300.35 g/mol
InChI Key: KAFNFLPRHDVIJJ-UHFFFAOYSA-N
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Description

4-benzyl-1-[(5-nitrofuran-2-yl)methyl]piperidine is a compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms. The compound also contains a nitrofuran moiety, which is known for its biological activity, particularly its antibacterial properties .

Preparation Methods

The synthesis of 4-benzyl-1-[(5-nitrofuran-2-yl)methyl]piperidine involves several steps. One common method starts with the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde. This intermediate is then reacted with benzylamine to form the corresponding Schiff base, which is subsequently reduced to yield the desired piperidine derivative . Industrial production methods often involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

4-benzyl-1-[(5-nitrofuran-2-yl)methyl]piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, acetic anhydride, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[(5-nitrofuran-2-yl)methyl]piperidine involves the reduction of the nitro group to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with bacterial DNA and proteins, leading to antibacterial effects . The molecular targets and pathways involved include bacterial enzymes and DNA .

Comparison with Similar Compounds

4-benzyl-1-[(5-nitrofuran-2-yl)methyl]piperidine can be compared with other nitrofuran derivatives and piperidine-containing compounds:

Properties

IUPAC Name

4-benzyl-1-[(5-nitrofuran-2-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-19(21)17-7-6-16(22-17)13-18-10-8-15(9-11-18)12-14-4-2-1-3-5-14/h1-7,15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFNFLPRHDVIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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